molecular formula C11H17NO2 B13188342 3-[5-(Propan-2-yl)furan-2-yl]morpholine

3-[5-(Propan-2-yl)furan-2-yl]morpholine

Cat. No.: B13188342
M. Wt: 195.26 g/mol
InChI Key: SWACNZSCEJTQIV-UHFFFAOYSA-N
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Description

3-[5-(Propan-2-yl)furan-2-yl]morpholine is a heterocyclic organic compound that features a morpholine ring attached to a furan ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical bromination of a precursor compound, followed by substitution reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques involving batch reactors and continuous flow systems could be adapted for large-scale production, ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Propan-2-yl)furan-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted furan and morpholine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-[5-(Propan-2-yl)furan-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Propan-2-yl)furan-2-yl]morpholine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Propan-2-yl)furan-2-yl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a morpholine moiety makes it a versatile compound for various applications, distinguishing it from other similar furan derivatives.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(5-propan-2-ylfuran-2-yl)morpholine

InChI

InChI=1S/C11H17NO2/c1-8(2)10-3-4-11(14-10)9-7-13-6-5-12-9/h3-4,8-9,12H,5-7H2,1-2H3

InChI Key

SWACNZSCEJTQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(O1)C2COCCN2

Origin of Product

United States

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